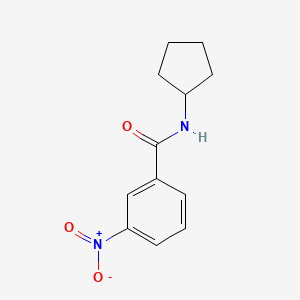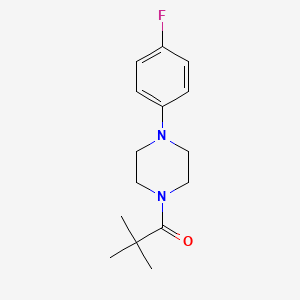![molecular formula C15H12ClN3 B5867067 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclopenta[b]pyridines and has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. It also inhibits the NF-κB pathway, which is responsible for inflammation and cell proliferation. In neurodegenerative disorders, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative disorder research, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
The advantages of using 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile in lab experiments include its relatively simple synthesis method, its potent therapeutic effects, and its ability to inhibit various cellular pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. These include:
- Further studies on the optimal dosage and administration route for this compound in various therapeutic applications.
- Development of novel derivatives of this compound with improved potency and selectivity.
- Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
- Investigation of the potential synergistic effects of this compound with other therapeutic agents.
- Exploration of the potential use of this compound in other disease areas such as cardiovascular diseases and metabolic disorders.
合成方法
The synthesis method for 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile and cyclopentanone in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization to form the desired compound.
科学研究应用
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-10-6-4-9(5-7-10)14-11-2-1-3-13(11)19-15(18)12(14)8-17/h4-7H,1-3H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICBFMSASQPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
